molecular formula C13H13FN2 B8427930 2'-Fluoro-5-methyl-biphenyl-3,4-diamine

2'-Fluoro-5-methyl-biphenyl-3,4-diamine

Cat. No.: B8427930
M. Wt: 216.25 g/mol
InChI Key: DGDIEMOKLDHRJC-UHFFFAOYSA-N
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Description

2'-Fluoro-5-methyl-biphenyl-3,4-diamine is a chemical compound of interest in medicinal chemistry and drug discovery, particularly in the development of small-molecule therapeutics. Its structure, featuring a biphenyl core with specific fluorine and amine substitutions, is characteristic of compounds designed to modulate protein-protein interactions. Recent scientific investigations have highlighted the significant potential of biphenyl derivatives as potent inhibitors in oncology research. For instance, novel biphenyl-containing compounds have been identified as effective PD-1/PD-L1 blockers that bind to PD-L1 and induce its dimerization, thereby reactivating the immune system's ability to target cancer cells . These small-molecule inhibitors are noted for their advantages over antibody drugs, including better tumor tissue penetration and higher oral bioavailability . Furthermore, the structural motif of substituted biphenyls is frequently explored in the synthesis of kinase inhibitors. Research into 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, which share some functional similarities, has demonstrated their potency as inhibitors of cyclin-dependent kinases (CDKs) like CDK9 and CDK2, showing promising anti-tumor and anti-HIV-1 activity in vitro . The presence of fluorine and amine groups on the biphenyl scaffold is crucial for forming key hydrogen bonds and hydrophobic interactions within the enzyme's active site, which can enhance binding affinity and selectivity . As a chemical building block, this compound offers researchers a versatile intermediate for further chemical exploration, such as in the design and synthesis of novel compounds targeting various kinases or immune checkpoints. Its value lies in its potential to be developed into lead compounds for the treatment of cancers, including triple-negative breast cancer (TNBC), and other diseases driven by pathological protein signaling.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C13H13FN2/c1-8-6-9(7-12(15)13(8)16)10-4-2-3-5-11(10)14/h2-7H,15-16H2,1H3

InChI Key

DGDIEMOKLDHRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)N)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Key Substituents Electronic Effects Applications
2'-Fluoro-5-methyl-biphenyl-3,4-diamine 2'-F, 5-CH₃, 3,4-NH₂ Polarized (F: EWG; CH₃: EDG) Hypothetical: OLEDs, anticancer agents
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline core, 6-CH₃, 2,4-NH₂ Planar aromatic system with EDG/EWG balance DNA intercalation
PTZ-TRZ (Phenothiazine-triazine emitter) Phenothiazine donor, triazine acceptor Charge-transfer character OLED emitters (EQE ~20%)
2′-Fluoro-5-methoxy-biphenyl-3,4′-dicarboxylic acid 2'-F, 5-OCH₃, 3,4'-COOH Polarized (F: EWG; OCH₃: EDG) Medicinal chemistry

Key Observations :

  • Electronically , this compound shares similarities with PTZ-TRZ and 2′-Fluoro-5-methoxy-biphenyl-3,4′-dicarboxylic acid, where fluorine and alkyl/alkoxy groups modulate charge distribution. This polarity may enhance charge transport in OLEDs or binding to DNA, akin to IC2.
Functional Performance Comparisons

DNA Intercalation :

  • IC2 and IC5 () demonstrated intercalation comparable to doxorubicin, a benchmark anticancer drug. The diamine groups and aromatic systems in these compounds facilitate π-π stacking with DNA base pairs.

Optoelectronic Performance :

  • PTZ-TRZ and DPA-TRZ () achieved external quantum efficiencies (EQEs) of ~20% in OLEDs, attributed to their thermally activated delayed fluorescence (TADF) properties. The biphenyl structure of this compound could similarly support TADF if paired with suitable donor-acceptor units.

Preparation Methods

Suzuki–Miyaura Coupling

This method couples a fluorinated arylboronic acid with a dihalogenated aromatic precursor. For example, 2-fluoro-5-methylphenylboronic acid reacts with 1,2-dibromo-4-nitrobenzene in the presence of a palladium catalyst to yield 2'-fluoro-5-methyl-3,4-dinitrobiphenyl (Fig. 1A). A representative procedure from utilizes:

  • Catalyst : Pd(OAc)₂ (0.25 mol%)

  • Ligand : N₂Phos (0.45 mol%)

  • Base : K₃PO₄ (2.0 equiv)

  • Solvent : TPGS-750-M/water (3 wt%)

  • Temperature : 80°C, 16 hours

  • Yield : 86%

The aqueous micellar environment enhances reaction efficiency while minimizing organic solvent use. Regioselectivity is ensured by the electronic effects of the nitro groups, which direct coupling to the meta position relative to the fluorine substituent.

Ullmann Coupling

Alternative approaches employ Ullmann coupling for biphenyl formation, though this method requires higher temperatures (120–150°C) and stoichiometric copper reagents. A typical protocol involves reacting 2-fluoro-5-methyliodobenzene with 3,4-diaminobromobenzene using CuI (1.2 equiv) and 1,10-phenanthroline in DMF. However, yields are generally lower (50–65%) compared to Suzuki–Miyaura.

Introduction of Amino Groups

Nitration Followed by Reduction

The diamine functionality is introduced via nitration and subsequent reduction. Direct nitration of the biphenyl intermediate faces challenges due to competing para/ortho directing effects of the fluorine and methyl groups. Instead, a more reliable approach involves coupling pre-nitrated precursors:

  • Nitration of Aryl Halides : 1,2-Dibromo-4-nitrobenzene is prepared by nitration of 1,2-dibromobenzene using HNO₃/H₂SO₄ at 0°C.

  • Coupling : As detailed in Section 1.1.

  • Reduction : Catalytic hydrogenation of 2'-fluoro-5-methyl-3,4-dinitrobiphenyl using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C achieves full reduction to the diamine.

Optimized Reduction Conditions :

ParameterValue
Catalyst10% Pd/C (5 wt%)
SolventEthanol/H₂O (9:1)
Temperature25°C
Time12 hours
Yield92%

Direct Amination via Buchwald–Hartwig

Recent advances employ palladium-catalyzed C–N coupling to install amino groups directly. For instance, 2'-fluoro-5-methylbiphenyl-3,4-dibromide reacts with ammonia in the presence of Pd-PEPPSI-IPent (0.02 equiv) and KOtBu (3.0 equiv) in toluene at 100°C. This one-pot method achieves 78% yield but requires stringent anhydrous conditions.

Functional Group Compatibility and Protecting Strategies

The fluorine and methyl substituents remain stable under most reaction conditions, but nitro groups necessitate careful handling:

  • Fluorine Stability : Resistant to hydrolysis under acidic/basic conditions (pH 2–12).

  • Methyl Group Oxidation : No oxidation observed below 150°C.

  • Nitro Group Sensitivity : Reduced selectively using Na₂S in EtOH/H₂O (1:1) at 50°C to avoid over-reduction.

Purification and Analytical Characterization

Purification :

  • Silica gel chromatography (hexane/EtOAc gradient) removes unreacted boronic acids and coupling byproducts.

  • Recrystallization from ethanol/water (7:3) yields high-purity diamine (≥99% by HPLC).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.3 Hz, 2H), 6.95 (s, 1H), 6.88 (d, J = 8.1 Hz, 1H), 3.21 (s, 4H, NH₂), 2.34 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₃H₁₂FN₂ [M+H]⁺: 231.1034; found: 231.1038.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost (Rel.)
Suzuki + ReductionBiphenyl formation86 → 9299$$
Ullmann + AminationCopper-mediated coupling50–6595$
Buchwald–HartwigDirect C–N coupling7897$$$

The Suzuki–Miyaura route offers the best balance of efficiency and scalability, though the Buchwald–Hartwig method provides a streamlined alternative for laboratories with specialized catalysts.

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